
2-(Azepan-1-yl)pyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-yl)pyrimidin-5-ol est un composé hétérocyclique qui présente un cycle pyrimidinique substitué par un groupe azépane en position 2 et un groupe hydroxyle en position 5.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Azepan-1-yl)pyrimidin-5-ol implique généralement la réaction de dérivés de pyrimidine avec de l'azépane dans des conditions spécifiques. Une méthode courante est la réaction de substitution nucléophile où une pyrimidine halogénée réagit avec de l'azépane en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. La réaction est généralement réalisée dans un solvant aprotique comme le diméthylformamide à des températures élevées pour faciliter le processus de substitution.
Méthodes de production industrielle
La production industrielle de this compound peut impliquer des techniques de synthèse en flux continu pour améliorer le rendement et la pureté. Ces méthodes utilisent souvent des systèmes automatisés pour contrôler les paramètres de réaction tels que la température, la pression et les concentrations de réactifs, assurant une qualité de production constante.
Analyse Des Réactions Chimiques
Types de réactions
2-(Azepan-1-yl)pyrimidin-5-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un dérivé cétonique ou aldéhydique.
Réduction : Le cycle pyrimidinique peut être réduit pour former des dérivés dihydropyrimidiniques.
Substitution : Le groupe azépane peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés dans des réactions de substitution, souvent en présence d'une base.
Principaux produits formés
Oxydation : Formation de 2-(Azepan-1-yl)pyrimidin-5-one.
Réduction : Formation de 2-(Azepan-1-yl)dihydropyrimidin-5-ol.
Substitution : Formation de divers dérivés pyrimidiniques substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme un bloc de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant que molécule bioactive avec des propriétés antimicrobiennes et antivirales.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques et de modulateurs de récepteurs.
Industrie : Utilisé dans le développement de matériaux avancés avec des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à des sites actifs ou allostériques, modulant l'activité de la protéine cible. Cette interaction peut conduire à l'inhibition ou à l'activation de la cible, selon la nature de la liaison et la voie spécifique impliquée.
Applications De Recherche Scientifique
2-(Azepan-1-yl)pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Azepan-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Piperidin-1-yl)pyrimidin-5-ol
- 2-(Morpholin-1-yl)pyrimidin-5-ol
- 2-(Pyrrolidin-1-yl)pyrimidin-5-ol
Unicité
2-(Azepan-1-yl)pyrimidin-5-ol est unique en raison de la présence du cycle azépane, qui confère des propriétés stériques et électroniques distinctes par rapport à d'autres composés similaires. Cette unicité peut influencer sa réactivité, son affinité de liaison et son activité biologique globale, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
2-(azepan-1-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H15N3O/c14-9-7-11-10(12-8-9)13-5-3-1-2-4-6-13/h7-8,14H,1-6H2 |
Clé InChI |
IDJVHDZLSJCKOC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=NC=C(C=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


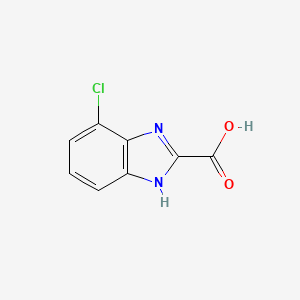
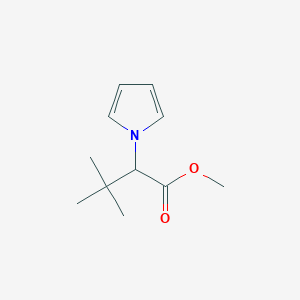

![2',3-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11903426.png)
![Octahydrospiro[indene-1,4'-piperidine]](/img/structure/B11903434.png)
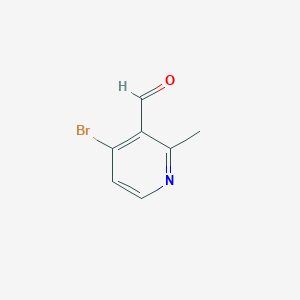

![3-([1,1'-biphenyl]-4-yl)-2H-azirine](/img/structure/B11903459.png)
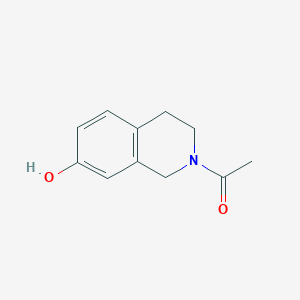
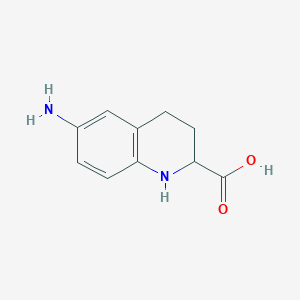
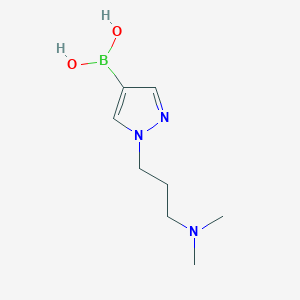
![(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11903473.png)
![Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-](/img/structure/B11903476.png)
![4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B11903481.png)
